The synthesis of 4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one typically involves multi-step organic reactions. One common method includes:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yield and purity.
The molecular structure of 4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one can be represented using various structural notations:
O=C1N=C(N)C=CN1[C@@H]2O[C@H](CO)[C@@H](O)[C@H]2OCCOC
InChI=1/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9+,10+,11-/m1/s1
The structure features a pyrimidine ring fused with a sugar moiety (oxolane), which is characteristic of nucleoside analogs. The stereochemistry at various chiral centers is denoted by specific configurations (R/S).
The compound participates in various chemical reactions typical for pyrimidine derivatives:
These reactions are significant for further derivatization and functionalization of the compound for research applications.
The mechanism of action for 4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one primarily revolves around its role as a nucleoside analog.
Data supporting these mechanisms often come from biological assays demonstrating reduced viral load or altered nucleic acid synthesis in treated cells.
The physical and chemical properties of 4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one include:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉N₃O₆ |
Molar Mass | 301.3 g/mol |
Density | 1.57 ± 0.1 g/cm³ (Predicted) |
Boiling Point | 535.3 ± 60 °C (Predicted) |
Flash Point | 277.517 °C |
pKa | 13.36 ± 0.70 (Predicted) |
Refractive Index | 1.631 |
Storage Conditions | 2–8 °C |
These properties indicate stability under controlled conditions and potential solubility characteristics relevant for biological applications.
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one finds applications primarily in:
Research continues to explore its potential benefits in drug formulation and therapeutic applications due to its structural similarities to naturally occurring nucleosides.
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9
CAS No.: 2448269-30-3